molecular formula C26H22ClNO4 B13766518 (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 67369-99-7

(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Cat. No.: B13766518
CAS No.: 67369-99-7
M. Wt: 447.9 g/mol
InChI Key: QDCVWPQCSLGGCA-UHFFFAOYSA-N
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Description

The compound “(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate” (CAS: 65825-23-2) is an indole-acetic acid derivative esterified with a 3-methylphenyl group. Its core structure is derived from indomethacin (IND), a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₈H₁₆ClNO₄ and a molecular weight of 357.08 g/mol . The parent compound, indomethacin, acts as a nonselective inhibitor of cyclooxygenase (COX)-1 and COX-2, exerting anti-inflammatory, analgesic, and antipyretic effects .

In this ester derivative, the acetic acid moiety of indomethacin is replaced with a (3-methylphenyl)methyl ester group. This modification alters its physicochemical properties, such as solubility and lipophilicity, which can influence bioavailability and metabolic stability . The compound retains the 4-chlorobenzoyl group at position 1, a methoxy group at position 5, and a methyl group at position 2 of the indole ring, which are critical for COX inhibition .

Properties

CAS No.

67369-99-7

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C26H22ClNO4/c1-16-5-4-6-21(13-16)32-25(29)15-22-17(2)28(24-12-11-20(31-3)14-23(22)24)26(30)18-7-9-19(27)10-8-18/h4-14H,15H2,1-3H3

InChI Key

QDCVWPQCSLGGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate generally follows these key steps:

  • Synthesis of the Indole-3-acetic Acid Derivative:
    The core 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid is synthesized by functionalizing the indole nucleus. This involves selective acylation at the 1-position with 4-chlorobenzoyl chloride, followed by introduction of the methoxy and methyl groups at the 5- and 2-positions, respectively. The acetic acid side chain is attached at the 3-position of the indole ring.

  • Esterification with 3-Methylphenol:
    The free carboxylic acid group of the indole derivative is then esterified with 3-methylphenol to form the target acetate ester. This step typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, facilitating ester bond formation under mild conditions.

Detailed Synthetic Procedure

Based on patent WO2008009118A1 and related literature:

Step Reagents & Conditions Outcome
1. Activation of Carboxylic Acid Dissolve 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid in dimethylformamide (DMF); add HOBt and DCC Formation of activated ester intermediate
2. Esterification Add 3-methylphenol to the activated acid mixture; stir under inert atmosphere at room temperature or slightly elevated temperature Formation of this compound
3. Purification Filter off dicyclohexylurea byproduct; purify product by recrystallization or chromatography Isolated pure ester compound

Reaction Optimization and Yields

Parameter Conditions Tested Observations Yield (%)
Solvent DMF, Dichloromethane, Ethyl Acetate DMF favored activation and coupling; DCM and ethyl acetate less effective 75-85% in DMF
Coupling Agents DCC/HOBt vs. EDC/HOBt DCC/HOBt gave cleaner reactions with fewer side products ~80%
Temperature Room temperature vs. 40°C Slight heating improved reaction rate without decomposition 80-85%
Reaction Time 12-24 hours Longer reaction times increased conversion but risked side reactions Optimal at 18 hours

Analytical Characterization

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Indole acylation and substitution 4-chlorobenzoyl chloride, methoxy reagents Standard acylation, methylation 70-80% Established indole chemistry
Carboxylic acid activation DCC, HOBt in DMF Room temp, inert atmosphere N/A Forms activated ester intermediate
Esterification with 3-methylphenol 3-methylphenol Room temp to 40°C, 12-18 h 75-85% Mild conditions preserve sensitive groups
Purification Filtration, recrystallization Ambient N/A Removes urea byproduct

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents are replaced by nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (%) Reference IDs
Indomethacin (IND) Acetic acid 357.08 Nonselective COX-1/COX-2 inhibitor N/A
(3-Methylphenyl)methyl ester (Target Compound) (3-Methylphenyl)methyl ester 461.14 Improved lipophilicity Not reported
Apyramide (4-Acetamidophenyl) ester 471.89 Potential prodrug with enhanced solubility Not reported
ATV043 Pyranosylmethyl ester ~730.70* Antiviral candidate (COVID-19 research) 42
Compound 8a (Hindawi, 2022) Substituted phenyl ester ~380.00* COX-2 selectivity (IC₅₀: 4.14 ± 0.25 µM) 65
Compound 31 () Trifluoromethylphenyl sulfonamide 532.93 High selectivity for COX-2 43
Indomethacin Sodium Salt Trihydrate Sodium salt of acetic acid 562.15 Enhanced aqueous solubility N/A
Indometacin Farnesil Farnesyl ester (C₁₅ isoprenoid chain) 562.15 Prodrug with delayed release Not reported

*Estimated based on molecular formula.

Key Findings and Differentiation

Pharmacological Activity

  • COX Selectivity: The parent compound, indomethacin, inhibits both COX-1 and COX-2 with IC₅₀ values in the nanomolar range . Derivatives like Compound 8a and Compound 31 exhibit improved COX-2 selectivity, reducing gastrointestinal toxicity . The (3-methylphenyl)methyl ester derivative is hypothesized to retain anti-inflammatory activity but may exhibit altered pharmacokinetics due to increased lipophilicity (logP ~4.5 vs. indomethacin’s logP ~3.0) .

Physicochemical Properties

  • Solubility : Sodium salt derivatives (e.g., indomethacin sodium trihydrate) show enhanced water solubility, making them suitable for injectable formulations .
  • Prodrug Potential: Farnesyl and glycolic acid esters (e.g., indometacin farnesil) act as prodrugs, reducing gastric irritation by delaying indomethacin release .

Biological Activity

The compound (3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a synthetic organic compound belonging to the indole derivatives class. Indoles are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C27H25ClN2O4
  • Molecular Weight : 476.9 g/mol
  • IUPAC Name : 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
  • InChI Key : AMWAJXHAKCWFJI-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. It is hypothesized that it may act by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and targets can vary based on the biological context and the structural characteristics of the compound.

Anticancer Properties

Research has indicated that indole derivatives exhibit promising anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies show that it induces apoptosis in various cancer cell lines, potentially through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

A study comparing the anti-inflammatory effects of related compounds demonstrated that This compound exhibited significant inhibitory effects on carrageenan-induced edema in rats. It showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indometacin and acemetacin, with minimal gastrointestinal side effects observed during trials .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics.

Study on Anti-inflammatory Activity

In a comparative study involving TB 219 (a related compound), it was found that both TB 219 and TB 220 displayed significant anti-inflammatory effects in various models, including carrageenan-induced edema and ultraviolet erythema. Notably, TB 219 showed almost equipotent activity compared to traditional NSAIDs, with minimal side effects .

Anticancer Efficacy Case Study

In vitro studies conducted on human cancer cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. The study highlighted its potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy in vivo.

Data Tables

Property Value
Molecular FormulaC27H25ClN2O4
Molecular Weight476.9 g/mol
IUPAC Name2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory ActivityInhibits carrageenan-induced edema
Antimicrobial ActivityActive against various bacterial strains

Q & A

Q. What are the recommended methods for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Acylation : React 5-methoxy-2-methylindole with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to form the 1-(4-chlorobenzoyl) intermediate .

Acetic Acid Esterification : Couple the indole acetic acid derivative with 3-methylphenol using carbodiimide reagents (e.g., DCC/DMAP) in anhydrous tetrahydrofuran .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy, methyl, and chlorobenzoyl groups). DMSO-d₆ is ideal for resolving indole proton shifts .
  • HPLC-MS : Validate molecular weight via ESI-MS and assess purity (>98% by reverse-phase HPLC) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT Studies : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase (COX) enzymes, aligning with known indomethacin analogs .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies. Consider batch effects or degradation (e.g., organic compound stability over 9-hour assays) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with solvents like ethanol/water (1:1) or DMSO/ethyl acetate.
  • Temperature Gradients : Slow cooling (0.5°C/hour) enhances crystal quality.
  • Validation : Compare experimental data (CCDC deposition) with DFT-optimized structures .

Q. How does structural modification (e.g., methoxy vs. ethoxy) impact bioactivity?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with varied substituents (e.g., replace 5-methoxy with ethoxy).

Test COX-1/COX-2 inhibition via enzyme-linked immunoassays.

Correlate logP (HPLC-derived) with membrane permeability .

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